molecular formula C20H16N2O6S B15153768 4-methoxy-N-[2-nitro-4-(phenylcarbonyl)phenyl]benzenesulfonamide

4-methoxy-N-[2-nitro-4-(phenylcarbonyl)phenyl]benzenesulfonamide

Cat. No.: B15153768
M. Wt: 412.4 g/mol
InChI Key: CTTQKZQSFQQCNQ-UHFFFAOYSA-N
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Description

N-(4-benzoyl-2-nitrophenyl)-4-methoxybenzenesulfonamide is a complex organic compound characterized by the presence of benzoyl, nitrophenyl, and methoxybenzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzoyl-2-nitrophenyl)-4-methoxybenzenesulfonamide typically involves multiple steps. One common method includes the nitration of 4-benzoylphenylamine to introduce the nitro group, followed by sulfonation to attach the methoxybenzenesulfonamide moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-benzoyl-2-nitrophenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(4-aminobenzoyl)-4-methoxybenzenesulfonamide, while oxidation of the benzoyl group can produce N-(4-hydroxybenzoyl)-4-methoxybenzenesulfonamide .

Scientific Research Applications

N-(4-benzoyl-2-nitrophenyl)-4-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-benzoyl-2-nitrophenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of protein synthesis or disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • 4-benzoyl-2-nitrophenyl thiocyanate
  • 4-benzoyl-2-nitrophenyl disulfide
  • 4-benzoyl-2-nitrophenyl sulfone

Uniqueness

N-(4-benzoyl-2-nitrophenyl)-4-methoxybenzenesulfonamide is unique due to the presence of the methoxybenzenesulfonamide group, which imparts specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C20H16N2O6S

Molecular Weight

412.4 g/mol

IUPAC Name

N-(4-benzoyl-2-nitrophenyl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C20H16N2O6S/c1-28-16-8-10-17(11-9-16)29(26,27)21-18-12-7-15(13-19(18)22(24)25)20(23)14-5-3-2-4-6-14/h2-13,21H,1H3

InChI Key

CTTQKZQSFQQCNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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